molecular formula C19H18ClN3O2 B7719308 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)propanamide

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)propanamide

Cat. No. B7719308
M. Wt: 355.8 g/mol
InChI Key: STWLEJRWQVISGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)propanamide, also known as CP94, is a chemical compound that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)propanamide has been studied for its potential use as a tool in scientific research. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has also been shown to have activity at other receptors, including the sigma-1 receptor and the serotonin 5-HT1A receptor.

Mechanism of Action

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)propanamide acts as an antagonist at the dopamine D3 receptor, blocking the binding of dopamine to this receptor. This leads to a decrease in the activity of the D3 receptor and a reduction in the release of dopamine in certain areas of the brain. This compound also has activity at other receptors, which may contribute to its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce the amount of dopamine released in certain areas of the brain, which may be related to its effects on the D3 receptor. This compound has also been shown to have effects on other neurotransmitters, including serotonin and norepinephrine. In addition, this compound has been shown to have effects on behavior, including reducing drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)propanamide is its selectivity for the dopamine D3 receptor, which allows for more specific studies of this receptor. However, this compound has also been shown to have activity at other receptors, which may complicate interpretation of results. In addition, this compound has limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)propanamide. One area of interest is the development of more selective compounds that target the dopamine D3 receptor. Another area of interest is the exploration of this compound's effects on other neurotransmitter systems, such as glutamate and GABA. Finally, there is potential for this compound to be used in the development of new treatments for addiction and other psychiatric disorders.

Synthesis Methods

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,5-dimethylphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorobenzohydrazide. This compound is then reacted with ethyl acetoacetate and sodium ethoxide to form 3-(2-chlorophenyl)-1,2,4-oxadiazole. Finally, this compound is reacted with N-(2,5-dimethylphenyl)propanamide to form this compound.

properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-7-8-13(2)16(11-12)21-17(24)9-10-18-22-19(23-25-18)14-5-3-4-6-15(14)20/h3-8,11H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWLEJRWQVISGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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